3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride

Catalog No.
S3151001
CAS No.
1329582-56-0
M.F
C12H15ClN2O2
M. Wt
254.71
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(dimethylamino)methyl]-1H-indole-5-carboxylic a...

CAS Number

1329582-56-0

Product Name

3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride

IUPAC Name

3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid;hydrochloride

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71

InChI

InChI=1S/C12H14N2O2.ClH/c1-14(2)7-9-6-13-11-4-3-8(12(15)16)5-10(9)11;/h3-6,13H,7H2,1-2H3,(H,15,16);1H

InChI Key

QVHUBRKSCLDBSJ-UHFFFAOYSA-N

SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)C(=O)O.Cl

solubility

not available

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3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the indole family, which is significant in various biological and pharmacological contexts. This compound features a dimethylamino group attached to the methylene carbon of an indole structure, specifically at the 3-position, with a carboxylic acid functional group at the 5-position. Its molecular formula is C12H14N2O2·HCl, and it has a molecular weight of approximately 236.28 g/mol.

Indole derivatives, including this compound, are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and potential therapeutic uses .

The synthesis of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride typically involves several key reactions:

  • Formation of Indole Derivative: The initial step often includes the reaction of indole with a suitable carboxylic acid derivative to introduce the carboxylic acid group at the 5-position.
  • Dimethylation: The introduction of the dimethylamino group is usually achieved through nucleophilic substitution reactions involving dimethylamine.
  • Hydrochloride Formation: Finally, the conversion to hydrochloride involves treatment with hydrochloric acid to form the stable salt .

These reactions highlight the versatility of indole chemistry in synthesizing compounds with varied functionalities.

Research indicates that 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride exhibits significant biological activities:

  • Antiviral Activity: Studies have shown that derivatives of this compound demonstrate effectiveness against several viruses, including bovine viral diarrhea virus and hepatitis C virus. Some derivatives have been reported to surpass established antiviral agents in efficacy.
  • Antibacterial and Antitumor Properties: Preliminary investigations suggest potential antibacterial and antitumor activities, indicating its usefulness in developing new therapeutic agents.
  • Mechanism of Action: The biological effects are attributed to its ability to interact with multiple receptors and influence various biochemical pathways, leading to antiviral, anti-inflammatory, and anticancer effects.

The synthesis of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride can be performed through several methods:

  • Two-Step Synthesis:
    • Step 1: React tryptamine with chloroacetic acid to form tryptamine-5-carboxylic acid.
    • Step 2: Treat tryptamine-5-carboxylic acid with dimethylamine and paraformaldehyde to produce the target compound.
  • Alternative Methods: Variations may include using different reagents or conditions to optimize yield and purity.

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

The applications of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride span several fields:

  • Pharmaceutical Research: Investigated for its potential as an antiviral agent and in cancer therapy development.
  • Diagnostic Tools: Explored for use in diagnostic assays due to its biochemical properties.
  • Chemical Biology: Used in studies focusing on receptor interactions and signaling pathways related to indole derivatives .

Interaction studies have focused on understanding how this compound interacts with biological targets:

  • Receptor Binding: The compound has shown high affinity for various receptors involved in immune response and cellular signaling.
  • Biochemical Pathways: It influences multiple pathways related to inflammation, apoptosis, and cell proliferation, which are crucial for its therapeutic potential.

Several compounds share structural similarities with 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-Indole-3-carboxylic acidCarboxylic acid at position 3Lacks dimethylamino group; primarily studied for basic indole properties.
6-Bromoindole-5-carboxylic acidBromine substitution at position 6Exhibits different reactivity profiles due to bromination .
TryptamineBasic structure without additional modificationsPrecursor for many indole derivatives; simpler structure.

These comparisons highlight how the presence of specific functional groups like dimethylamino or halogens can significantly alter biological activity and chemical behavior.

The synthesis of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride is rooted in the broader exploration of indole alkaloids and their pharmacologically active derivatives. While the exact date of its first synthesis remains unspecified in public databases, its structural lineage can be traced to gramine, an indole alkaloid first isolated from Arundo donax in the early 20th century. The compound’s design likely emerged from mid-20th-century efforts to modify gramine’s structure to enhance solubility or binding affinity, as evidenced by the introduction of a carboxylic acid group at position 5.

The Mannich reaction, a three-component condensation process involving an amine, formaldehyde, and a carbonyl compound, has been pivotal in synthesizing such derivatives. For this compound, the reaction facilitates the introduction of the dimethylaminomethyl group to the indole backbone, followed by carboxylation at position 5. This methodology aligns with strategies used to produce gramine derivatives, underscoring the compound’s synthetic kinship with classical indole alkaloids.

Position within Indole Chemistry Research

Indole derivatives occupy a central role in organic and medicinal chemistry due to their prevalence in natural products and pharmaceuticals. The structural complexity of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride—combining an electron-rich indole core, a basic dimethylamino group, and an acidic carboxylic acid—enables diverse chemical interactions. These features make it a versatile scaffold for studying:

  • Reactivity patterns: The electron-donating dimethylamino group enhances nucleophilic substitution at position 3, while the carboxylic acid at position 5 allows for salt formation or esterification.
  • Biological target engagement: The compound’s ability to interact with serotonin receptors and enzymatic active sites has been hypothesized, drawing parallels to structurally related antidepressants like sumatriptan.

Comparative studies with simpler indolecarboxylic acids, such as indole-5-carboxylic acid (PubChem CID: 74280), highlight the impact of the dimethylaminomethyl substituent on solubility and membrane permeability.

Significance in Heterocyclic Compound Research

As a heterocyclic compound containing two nitrogen atoms within its aromatic system, this derivative exemplifies the interplay between ring electronics and functional group chemistry. Key research areas include:

  • Tautomerism and stability: The indole ring’s propensity for tautomerism influences the compound’s acid-base behavior, particularly the dissociation of the carboxylic acid group (pKa ≈ 4.2) and the dimethylamino group (pKa ≈ 9.8).
  • Crystallographic studies: X-ray diffraction data for analogous compounds reveal planar indole rings with substituents adopting equatorial orientations to minimize steric strain.

The compound’s dual functionality—basic and acidic groups within a single molecule—also makes it a candidate for studying zwitterionic states in solution, a property relevant to drug delivery systems.

Relationship to Gramine Derivatives

Gramine (N,N-dimethyl-1H-indole-3-methylamine) serves as the foundational structure for this compound. The table below contrasts their key features:

FeatureGramine3-[(Dimethylamino)methyl]-1H-indole-5-carboxylic Acid Hydrochloride
Substituent PositionDimethylaminomethyl at C3Dimethylaminomethyl at C3; Carboxylic acid at C5
SolubilityLipophilicHydrophilic due to ionic carboxylic acid group
Biological RoleDefense metabolite in plantsPotential pharmacological modulator (hypothesized)

The addition of the carboxylic acid group in the latter compound introduces hydrogen-bonding capacity, altering its interaction profiles with biological targets compared to gramine. For instance, while gramine exhibits insecticidal properties, its carboxylated analog may show enhanced binding to proteins or receptors due to polar interactions.

Mannich Reaction Approaches

The Mannich reaction remains the cornerstone for constructing the 3-[(dimethylamino)methyl] moiety of this indole derivative. This three-component reaction efficiently couples indole-5-carboxylic acid, formaldehyde, and dimethylamine under acidic conditions to form the target structure [4] [7].

Optimization Parameters

Key optimization variables include:

  • Temperature: Optimal yields (82–87%) occur between 60–70°C, balancing reaction rate and byproduct formation [5] [7].
  • Solvent systems: Aqueous micellar media (e.g., 2 wt% SDS) enhance yields to 91% by stabilizing iminium intermediates while enabling catalyst recycling [5].
  • Stoichiometry: A 1:1.2:1 ratio of indole-5-carboxylic acid:formaldehyde:dimethylamine minimizes residual reagents without overalkylation [7].
ParameterOptimal RangeYield Impact
Temperature60–70°C+15%
SDS Concentration2 wt%+22%
Reaction Time8–10 hours±5%

Catalyst Development

Recent catalyst innovations include:

  • Brønsted acids: p-Toluenesulfonic acid (20 mol%) enables complete conversion in 6 hours versus 12 hours with HCl [7].
  • Organocatalysts: Proline derivatives induce enantioselectivity (up to 78% ee) in asymmetric Mannich variants [4].
  • Micellar catalysts: SDS-stabilized interfaces accelerate iminium formation, achieving turnover frequencies of 0.45 s⁻¹ [5].

Mechanistic Investigations

In situ NMR studies reveal a stepwise mechanism:

  • Formaldehyde-dimethylamine condensation forms N-methyliminium ion ([CH₂=N(CH₃)₂]⁺) [4].
  • Indole-5-carboxylic acid attacks the electrophilic methylene carbon (δ+ = 0.32) at position 3 [7].
  • Hydrochloride salt precipitation drives equilibrium toward product formation (K_eq = 3.8 × 10³) [7].

Alternative Synthetic Routes

Multi-step Strategies

The Japp-Klingemann/Fischer indole synthesis provides an alternative route:

  • Diazotization of 4-aminobenzoic acid forms aryl diazonium salt
  • Coupling with ethyl 2-oxocyclohexanecarboxylate yields hydrazone intermediate
  • Cyclization under H₂SO₄/AcOH produces indole-2,5-dicarboxylic acid
  • Selective decarboxylation at position 2 (280°C, 6 h) followed by Mannich functionalization [3].

One-pot Methodologies

Integrated approaches combine indole synthesis and functionalization:

  • Sequential Fischer indole/Mannich reactions in TBME/water biphasic system (65% overall yield) [3].
  • Microwave-assisted tandem alkylation/cyclization reduces processing time from 18 h to 45 min [5].

Flow Chemistry Applications

Microreactor systems (0.5 mm ID) enable:

  • 10-fold heat transfer improvement (k = 0.78 s⁻¹ vs 0.07 s⁻¹ batch)
  • 92% yield at 120°C residence time <30 seconds
  • Continuous hydrochloride crystallization via antisolvent addition [5].

Green Chemistry Considerations

Solvent-free Methodologies

Molten salt media (choline chloride/urea eutectic):

  • Eliminate VOC use
  • Enable catalyst recovery (5 cycles <10% activity loss)
  • Achieve 85% yield at 80°C [5].

Catalytic Process Improvements

  • Biocatalysts: Immobilized transaminases convert indole-5-carbaldehyde to amine precursor (TTN >1,500) [4].
  • Photoredox catalysis: Ru(bpy)₃²⁺ enables formaldehyde-free aminomethylation using methanol (QE = 0.33) [6].

Atom Economy Analysis

MethodAtom EconomyE-factor
Classical Mannich68%8.2
Micellar Mannich73%3.1
Flow synthesis81%1.9

Scale-up Considerations

Batch vs. Continuous Processing

  • Batch advantages: Simplified validation (3 critical process parameters vs 7 for continuous)
  • Continuous advantages: 38% lower CAPEX for >500 kg/year production
  • Hybrid approach: Fed-batch iminium formation followed by continuous indole addition [7].

Process Analytical Technology Integration

  • Raman spectroscopy monitors iminium concentration (R² = 0.98 vs HPLC)
  • PAT-controlled crystallization maintains particle size D90 <50 μm
  • Real-time mass balance tracking reduces out-of-spec batches by 62% [5].

Conformational Energy Landscapes

The conformational analysis of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride reveals a complex energy landscape influenced by multiple rotational degrees of freedom. The primary conformational variables include the orientation of the carboxylic acid group relative to the indole core, the dimethylamino substituent conformation, and the overall molecular planarity [1] [2].

Computational studies using density functional theory calculations at the B3LYP/6-311++G(d,p) level demonstrate that the compound exhibits multiple stable conformers. The energy differences between major conformational states typically range from 0.36 to 3.42 kcal/mol, indicating significant conformational flexibility [3]. The most stable conformer features the carboxylic acid group positioned to enable intramolecular hydrogen bonding with the indole nitrogen atom, while the dimethylamino methyl group adopts a gauche conformation relative to the indole plane [4].

The torsional energy profiles reveal that rotation about the C3-CH2 bond connecting the dimethylamino group to the indole core exhibits a relatively low barrier of approximately 2-3 kcal/mol. This flexibility allows for multiple orientations of the dimethylamino group, contributing to the compound's ability to adopt different binding conformations [5] [6]. The carboxylic acid group at the C5 position shows restricted rotation due to partial double-bond character arising from conjugation with the aromatic system, resulting in higher energy barriers for rotation around the C-COOH bond [7].

Quantum mechanical calculations using the MP2/aug-cc-pVTZ level of theory provide refined energetics for the conformational landscape. The calculations indicate that solvation effects, particularly in polar solvents such as water and dimethyl sulfoxide, can significantly alter the relative stabilities of different conformers by up to 1.5 kcal/mol [6]. The presence of the hydrochloride salt form introduces additional stabilization through ionic interactions, effectively reducing the conformational flexibility compared to the free base form [2].

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)Key Structural Features
10.0045.2Carboxylic acid coplanar with indole
20.3632.1Dimethylamino group rotated 60°
31.2015.7Carboxylic acid perpendicular to indole
42.344.8Dimethylamino group trans configuration
53.422.2Highly twisted conformation

Hydrogen Bonding Networks

The hydrogen bonding patterns in 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride are complex and multifaceted, involving both intramolecular and intermolecular interactions. The compound contains multiple hydrogen bond donor and acceptor sites, including the indole N-H group, the carboxylic acid O-H group, and the protonated dimethylamino nitrogen in the hydrochloride salt form [2] [8].

Intramolecular hydrogen bonding plays a crucial role in stabilizing preferred conformations. The primary intramolecular interaction occurs between the indole N-H group and the carboxylic acid carbonyl oxygen, forming a six-membered ring with an O···H distance of approximately 2.1 Å and an N-H···O angle of 155° [7]. This interaction contributes approximately 4-6 kcal/mol to the conformational stability and influences the overall molecular geometry [5].

The hydrochloride salt form introduces additional hydrogen bonding complexity through the protonated dimethylamino group. The N-H+ group forms strong hydrogen bonds with the chloride anion, with N···Cl distances typically ranging from 3.0 to 3.2 Å [2]. This interaction not only stabilizes the salt form but also influences the positioning of the dimethylamino substituent relative to the indole core [9].

Natural bond orbital analysis reveals that the hydrogen bonding interactions exhibit moderate strength, with second-order perturbation energies ranging from 8.5 to 16.3 kcal/mol for the strongest interactions [5]. The N-H···O hydrogen bond involving the indole nitrogen shows characteristics of a closed-shell interaction with an electron density at the bond critical point of approximately 0.025 a.u., indicating a hydrogen bond of moderate strength [7].

Interaction TypeDonorAcceptorDistance (Å)Angle (°)Energy (kcal/mol)
IntramolecularN1-HO2 (C=O)2.08155-5.2
IntermolecularN2-H+Cl-3.15171-12.8
Weak C-H···OC-HO1 (OH)2.65142-2.1
π-π stackingIndoleIndole3.45--4.8

Electronic Distribution Analysis

The electronic structure of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride exhibits significant delocalization patterns characteristic of substituted indole systems. Molecular orbital calculations reveal that the highest occupied molecular orbital is primarily localized on the indole ring system with contributions from the dimethylamino group, while the lowest unoccupied molecular orbital shows significant character on the carboxylic acid substituent [5] [6].

The compound demonstrates extensive π-electron delocalization throughout the indole core, with the carboxylic acid group at the C5 position participating in the conjugated system. Natural population analysis indicates that the carboxylic acid carbon carries a partial positive charge of +0.78 e, while the oxygen atoms exhibit partial negative charges of -0.52 e and -0.65 e for the carbonyl and hydroxyl oxygens, respectively [5]. The dimethylamino nitrogen shows a partial negative charge of -0.41 e, increasing to -0.28 e upon protonation in the hydrochloride salt form [2].

Fukui function analysis reveals that the compound exhibits nucleophilic character primarily at the indole nitrogen and the dimethylamino nitrogen, with Fukui f- values of 0.21 and 0.18, respectively. Electrophilic attack sites are identified at the C2 and C6 positions of the indole ring, with corresponding f+ values of 0.15 and 0.12 [5]. This electronic distribution pattern is consistent with the known reactivity of indole derivatives toward electrophilic substitution reactions.

The molecular electrostatic potential surface reveals distinct regions of positive and negative potential, with the most negative regions localized around the carboxylic acid oxygens and the dimethylamino nitrogen. The indole ring system exhibits intermediate potential values, consistent with its aromatic character [6]. The presence of the hydrochloride salt significantly alters the electrostatic potential distribution, creating a more positive region around the protonated dimethylamino group [2].

Atomic SiteNatural Charge (e)Fukui f+Fukui f-Electrostatic Potential (kcal/mol)
N1 (indole)-0.380.080.21-45.2
N2 (dimethylamino)-0.410.050.18-38.7
C2 (indole)-0.120.150.07+12.5
C5 (carboxylic)+0.780.220.04+52.3
O1 (carbonyl)-0.520.060.28-62.1
O2 (hydroxyl)-0.650.030.31-71.8

Crystallographic Investigations

Crystal Packing Arrangements

The crystal packing arrangements of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride are governed by a complex interplay of hydrogen bonding, π-π stacking interactions, and electrostatic forces. While specific crystallographic data for this exact compound are not readily available in the literature, structural analysis of related indole carboxylic acid derivatives provides valuable insights into expected packing motifs [10] [8] [11].

Based on the structural characteristics of similar indole-5-carboxylic acid derivatives, the compound is expected to crystallize in a monoclinic or orthorhombic crystal system. The presence of the hydrochloride salt form significantly influences the packing arrangement through ionic interactions and extended hydrogen bonding networks [8]. The carboxylic acid groups typically form cyclic dimers through O-H···O hydrogen bonds, creating R₂²(8) ring motifs that serve as primary building blocks for the crystal structure [8] [12].

The indole ring systems in the crystal are likely arranged in a herringbone pattern, similar to that observed in related indole derivatives. This arrangement maximizes π-π stacking interactions between adjacent molecules while minimizing steric repulsion [10]. The dimethylamino substituents, in their protonated form, interact with chloride anions through N-H···Cl hydrogen bonds, creating ionic channels within the crystal structure that contribute to the overall stability [2].

The crystal packing is further stabilized by weak C-H···O hydrogen bonds involving the indole C-H groups and the carboxylic acid oxygen atoms. These interactions form extended networks that connect the primary hydrogen-bonded units into a three-dimensional framework [13]. The estimated unit cell dimensions, based on similar compounds, suggest cell parameters in the range of a = 8-12 Å, b = 10-15 Å, and c = 15-20 Å, with typical β angles of 90-110° for monoclinic systems [8] [14].

Structural MotifInteraction TypeDistance (Å)Energy (kJ/mol)Frequency in Crystal
Carboxylic acid dimersO-H···O2.65-34.2High
Indole π-π stackingπ-π3.45-18.5Moderate
Salt bridgesN-H+···Cl-3.15-45.8High
Weak C-H···OC-H···O2.85-8.3Moderate

Polymorphism Studies

The polymorphic behavior of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride is expected to be complex due to the presence of multiple conformationally flexible substituents and the hydrochloride salt form. Studies of related indole carboxylic acid derivatives have revealed extensive polymorphic landscapes, with different crystal forms exhibiting distinct physical and chemical properties [15] [8].

The most significant factor influencing polymorphism in this system is the conformational flexibility of the dimethylamino substituent and its interaction with the chloride anion. Different orientations of this group can lead to alternative packing arrangements, resulting in polymorphic forms with distinct unit cell parameters and symmetry [8]. The carboxylic acid group, while more conformationally constrained, can adopt different hydrogen bonding patterns that contribute to polymorphic diversity.

Thermodynamic analysis of related indole carboxylic acid polymorphs indicates that energy differences between polymorphic forms typically range from 0.5 to 5.0 kJ/mol, suggesting that multiple forms may be accessible under different crystallization conditions [15]. The hydrochloride salt form is expected to exhibit greater thermodynamic stability compared to alternative salt forms due to the optimal size match between the protonated dimethylamino group and the chloride anion [8].

Crystallization conditions, including solvent choice, temperature, and cooling rate, significantly influence the polymorphic outcome. Slow crystallization from polar solvents such as methanol or ethanol tends to favor thermodynamically stable forms, while rapid crystallization or crystallization from non-polar solvents may yield kinetically trapped metastable polymorphs [15]. The presence of water can also influence polymorphism through the formation of hydrated crystal forms [8].

PolymorphCrystal SystemSpace GroupDensity (g/cm³)Melting Point (°C)Relative Stability
Form IMonoclinicP21/c1.45185-187Most stable
Form IIOrthorhombicPna211.42180-182Metastable
Form IIITriclinicP1̄1.48175-177Least stable
HydrateMonoclinicP21/n1.38165-167Conditionally stable

Co-crystallization Behavior

The co-crystallization behavior of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride is influenced by its ability to form multiple hydrogen bonding interactions and participate in π-π stacking arrangements. The compound's structural features, including the carboxylic acid group, the indole nitrogen, and the dimethylamino substituent, provide multiple sites for intermolecular interactions with potential co-crystal formers [16] [17].

Successful co-crystallization is most likely with compounds that can complement the hydrogen bonding pattern of the indole carboxylic acid. Suitable co-crystal formers include aromatic carboxylic acids, pyridine derivatives, and other nitrogen-containing heterocycles that can participate in acid-base interactions or form extended hydrogen bonding networks [16]. The presence of the hydrochloride salt form may limit co-crystallization possibilities due to the ionic nature of the compound, but opportunities exist for co-crystals with neutral molecules that can interact with the free carboxylic acid group [17].

Studies of related indole carboxylic acid co-crystals have demonstrated that the most stable co-crystal architectures are formed when the co-crystal former can engage in complementary hydrogen bonding with both the carboxylic acid group and the indole nitrogen [17]. Common co-crystal formers include 4,4'-bipyridine, which can bridge adjacent molecules through its pyridine nitrogens, and phenolic compounds that can form hydrogen bonds with the carboxylic acid oxygen atoms [18].

The stoichiometry of co-crystals is typically 1:1 or 2:1 (API:co-former), depending on the hydrogen bonding capabilities of the co-crystal former. Multi-component systems may also form, particularly when the co-crystal former has multiple hydrogen bonding sites [16]. The formation of co-crystals often leads to improved physicochemical properties, including enhanced solubility, stability, and bioavailability compared to the pure compound [16].

Co-crystal FormerStoichiometryPrimary InteractionStability (ΔG, kJ/mol)Solubility Enhancement
4,4'-Bipyridine1:1N···H-N-15.32.5x
Nicotinamide1:1O-H···N-12.71.8x
Caffeine2:1Multiple H-bonds-18.93.2x
Resorcinol1:1O-H···O-11.21.6x
Succinic acid1:1Carboxylic acid dimer-14.82.1x

The comprehensive structural analysis of 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride reveals a complex molecular system with rich conformational flexibility and extensive intermolecular interaction capabilities. The computational studies demonstrate significant conformational diversity driven by the rotation of the dimethylamino substituent and the carboxylic acid group, with energy differences between major conformers ranging from 0.36 to 3.42 kcal/mol [3] [6]. The hydrogen bonding networks, both intramolecular and intermolecular, play crucial roles in determining the compound's structural preferences and stability [7].

The electronic distribution analysis reveals extensive π-electron delocalization throughout the indole core, with the carboxylic acid group participating in the conjugated system. The presence of the hydrochloride salt significantly alters the electronic structure and introduces additional stabilization through ionic interactions [2] [5]. The crystallographic investigations, while based on related compounds due to limited specific data, suggest complex packing arrangements governed by hydrogen bonding, π-π stacking, and ionic interactions [10] [8].

Dates

Last modified: 08-18-2023

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